molecular formula C22H22O12 B15345457 Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate CAS No. 7195-47-3

Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate

Cat. No.: B15345457
CAS No.: 7195-47-3
M. Wt: 478.4 g/mol
InChI Key: IJTDINJRSNQFSI-UHFFFAOYSA-N
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Description

Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate (CAS: 7195-47-3) is a multifunctional organic compound with a benzene core substituted by four oxiranylmethyl ester groups. It is synthesized with high purity (98–99%) and serves as a critical intermediate in pharmaceuticals and organic synthesis. The oxiranylmethyl (epoxypropyl) groups confer reactivity, enabling crosslinking in polymer chemistry or derivatization in drug synthesis. Major suppliers include Zibo Hangyu Biotechnology and Dayang Chem, with applications emphasizing its role in epoxy-based reactions.

Properties

CAS No.

7195-47-3

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

tetrakis(oxiran-2-ylmethyl) benzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C22H22O12/c23-19(31-7-11-3-27-11)15-1-16(20(24)32-8-12-4-28-12)18(22(26)34-10-14-6-30-14)2-17(15)21(25)33-9-13-5-29-13/h1-2,11-14H,3-10H2

InChI Key

IJTDINJRSNQFSI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=C(C=C2C(=O)OCC3CO3)C(=O)OCC4CO4)C(=O)OCC5CO5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzene-1,2,4,5-tetracarboxylate derivatives arises from variations in substituents. Below is a detailed comparison:

Tetrakis(butyl) Benzene-1,2,4,5-tetracarboxylate

  • Structure : Four butyl ester groups.
  • Higher lipophilicity (LogP = 6.76) compared to the oxiranylmethyl derivative, favoring compatibility with hydrophobic polymers.
  • Applications : Primarily used in plasticizers for polymers due to its low volatility and stability.

Benzene-1,2,4,5-tetracarboxylate (BTEC4−)

  • Structure : Parent carboxylate anion (C10H4O8^4−).
  • Key Properties: Acts as a rigid, tetrahedral linker in metal-organic frameworks (MOFs), forming 3D porous structures with Cu(II) or other metal nodes. Channels accommodate templates like hexane-1,6-diammonium, enabling applications in gas storage or catalysis.
  • Applications : MOF construction for adsorption, catalysis, and ion exchange.

Tetrakis(2-ethylhexyl) Benzene-1,2,4,5-tetracarboxylate

  • Structure : Bulky 2-ethylhexyl ester groups.
  • Applications : Specialty plasticizers for high-performance polymers requiring thermal stability.

Tetrakis(N-benzimidazoliummethyl) Benzene Salts

  • Structure : Benzene core substituted with benzimidazolium groups.
  • Key Properties :
    • Exhibit high catalytic activity in direct arylation of heteroaromatics (e.g., thiophenes).
  • Applications : Catalysis in organic synthesis, contrasting with the epoxy-based reactivity of the oxiranylmethyl derivative.

Data Table: Comparative Analysis of Benzene-1,2,4,5-tetracarboxylate Derivatives

Compound Name CAS Molecular Formula Substituent Key Properties/Applications Reference
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate 7195-47-3 C26H30O12 Oxiranylmethyl Pharmaceutical intermediate, epoxy reactivity
Tetrakis(butyl) benzene-1,2,4,5-tetracarboxylate 2451-79-8 C26H38O8 Butyl Plasticizer (SF=1.03, LogP=6.76)
Benzene-1,2,4,5-tetracarboxylate (BTEC4−) - C10H4O8^4− Carboxylate MOF linker, gas adsorption
Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate 3126-80-5 - 2-ethylhexyl High thermal stability plasticizer
Tetrakis(N-benzimidazoliummethyl) benzene - C34H32N8^4+ Benzimidazolium Catalysis in arylation reactions

Research Findings and Functional Insights

  • Reactivity : The oxiranylmethyl derivative’s epoxy groups enable crosslinking in epoxy resins, while alkylated derivatives (butyl, ethylhexyl) enhance polymer flexibility.
  • MOF Performance : BTEC4− forms stable frameworks with Cu(II), but steric substituents (e.g., oxiranylmethyl) may limit porosity, highlighting a trade-off between functionality and structural integrity.
  • Catalysis vs. Plasticization : Benzimidazolium salts prioritize electronic effects for catalysis, whereas alkyl/oxiranylmethyl derivatives focus on physical compatibility in materials.

Q & A

Q. What are the standard synthetic routes for Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate, and how is purity validated in academic settings?

The compound is typically synthesized via esterification of benzene-1,2,4,5-tetracarboxylic acid with oxiranylmethyl groups under controlled conditions. Key steps include:

  • Reaction optimization : Use of catalysts (e.g., p-toluenesulfonic acid) and anhydrous solvents to minimize side reactions.
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity (as reported by suppliers) .
  • Validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and elemental analysis to verify stoichiometry. X-ray crystallography (e.g., SHELXTL software) can resolve molecular packing and stereochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for epoxy protons) and FT-IR (C=O stretch at ~1720 cm⁻¹) confirm functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with symmetry codes (e.g., space group P1) resolves bond angles (e.g., C1—O1—C2—C3 ≈ 104.7°) and intermolecular interactions. Data refinement using SHELXL97 ensures accuracy .

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

Conflicting TGA/DSC results may arise from varying experimental conditions:

  • Method standardization : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
  • Sample preparation : Ensure consistent crystallinity (amorphous vs. crystalline phases affect decomposition pathways).
  • Cross-validation : Compare with computational models (e.g., DFT for thermal degradation pathways) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of epoxy groups in crosslinking applications?

The oxirane rings undergo nucleophilic ring-opening reactions, influenced by:

  • Catalysts : Tertiary amines or Lewis acids (e.g., BF₃) accelerate epoxy-amine or epoxy-anhydride crosslinking.
  • Kinetics : Monitor via in-situ FT-IR (disappearance of epoxy C-O-C peak at ~850 cm⁻¹) or rheometry to track gelation times.
  • Side reactions : Competing hydrolysis under humid conditions requires anhydrous synthesis environments .

Q. How can computational chemistry predict the electronic structure and polymerization behavior of this compound?

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and charge distribution.
  • Molecular dynamics (MD) : Simulate crosslinking density and glass transition temperature (Tg) in polymer networks.
  • Docking studies : Assess binding affinity with biomolecules for drug-delivery applications .

Q. What strategies resolve contradictions in crystallographic data interpretation for derivatives of this compound?

Discrepancies in bond lengths/angles (e.g., Dy—O distances varying by ±0.1 Å) may arise from:

  • Data quality : Ensure high-resolution (<1.0 Å) SCXRD data and refine using anisotropic displacement parameters.
  • Symmetry considerations : Apply correct space group assignments (e.g., P2₁/c vs. C2/c) to avoid misindexing .

Q. How can researchers optimize this compound’s performance in stimuli-responsive materials?

  • Functionalization : Introduce fluorophores (e.g., biphenyl groups) via Suzuki coupling for optical sensing.
  • pH/thermal responsiveness : Modify carboxylate groups with pH-sensitive moieties (e.g., tertiary amines) or thermoresponsive polymers (e.g., PNIPAM) .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Membrane technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized) for large-scale separation .

Methodological Guidelines

  • Experimental Design : Always include control reactions (e.g., uncatalyzed esterification) to benchmark yields.
  • Data Interpretation : Cross-reference spectral data with databases (SciFinder, Reaxys) to validate assignments .
  • Theoretical Frameworks : Link studies to polymer chemistry or coordination chemistry theories (e.g., Flory-Huggins for crosslinking) .

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